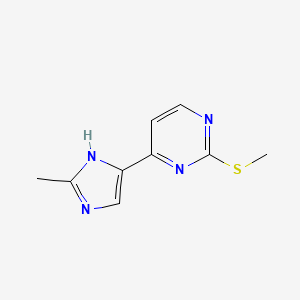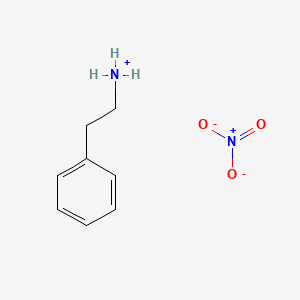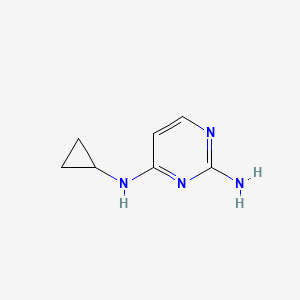
5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride is a complex organic compound with a unique structure. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure consists of a benzocycloheptene ring system with multiple substituents, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5H-Benzocycloheptene,6,7,8,9-tetrahydro-: A similar compound with a slightly different structure.
5,9-Methano-5H-benzocycloheptene,6,7,8,9-tetrahydro-: Another related compound with a methano bridge.
Uniqueness
5H-Benzocycloheptene-2-methanamine, 6,7,8,9-tetrahydro-N,N-dimethyl-alpha-phenyl-, hydrochloride is unique due to its specific substituents and the resulting chemical properties
Properties
CAS No. |
51490-45-0 |
|---|---|
Molecular Formula |
C20H26ClN |
Molecular Weight |
315.9 g/mol |
IUPAC Name |
dimethyl-[phenyl(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C20H25N.ClH/c1-21(2)20(17-10-6-4-7-11-17)19-14-13-16-9-5-3-8-12-18(16)15-19;/h4,6-7,10-11,13-15,20H,3,5,8-9,12H2,1-2H3;1H |
InChI Key |
CDLXUCPRSQYRDM-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)C(C1=CC=CC=C1)C2=CC3=C(CCCCC3)C=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)


